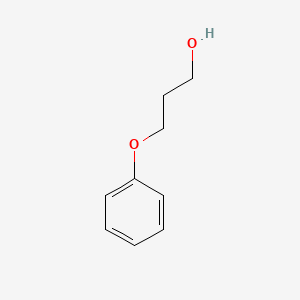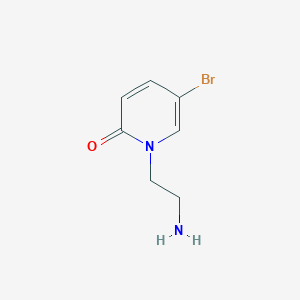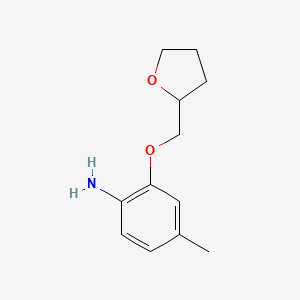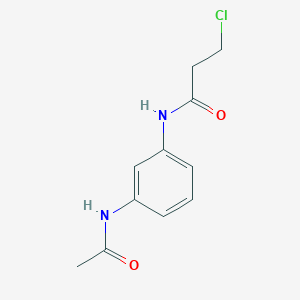
3-苯氧基丙醇
描述
3-Phenoxypropan-1-ol is a clear, colorless liquid . It belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of 3-Phenoxypropan-1-ol is C9H12O2 . Its structure includes a benzene ring (phenol) attached to a three-carbon chain (propanol) via an ether linkage .Physical And Chemical Properties Analysis
3-Phenoxypropan-1-ol has a molecular weight of 152.19 g/mol . It has a refractive index ranging from 1.5280 to 1.5300 at 20°C . It appears as a clear colorless liquid .科学研究应用
Ink Dating
Researchers have explored the use of 3-Phenoxy-1-propanol in forensic science . Specifically, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-diode array detection (HPLC-DAD) have been employed for dating ink on paper . The compound’s unique properties aid in identifying and analyzing ink components, contributing to the determination of ink age .
Anesthetic Properties in Gastropods
Studies have investigated the influence of 3-Phenoxy-1-propanol on gastropods (snails and slugs). Its potential anesthetic effects have been analyzed, shedding light on its impact on these organisms. Understanding its interactions with neural systems may have broader implications in anesthesia research .
安全和危害
3-Phenoxypropan-1-ol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed . Therefore, it’s important to handle this chemical with care, using appropriate personal protective equipment and working in a well-ventilated area .
属性
IUPAC Name |
3-phenoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDYRFLCAZENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210805 | |
| Record name | 3-Phenoxy 1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6180-61-6 | |
| Record name | 3-Phenoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxy 1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006180616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6180-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenoxy 1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXY 1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515PBP1U72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Phenoxy-1-propanol influence its interaction with acrylic ester sorbents?
A: 3-Phenoxy-1-propanol exhibits a lower preference for intramolecular hydrogen bonding compared to its structural isomer, 2-phenoxyethanol. [] This means that the hydroxyl group in 3-Phenoxy-1-propanol is more available to form intermolecular hydrogen bonds with external molecules. In the context of adsorption onto acrylic ester sorbents like ethyl propionate, this structural feature allows 3-Phenoxy-1-propanol to form stronger interactions with the sorbent compared to molecules with a greater tendency for intramolecular hydrogen bonding. []
Q2: What are the main degradation products observed in the solar photocatalytic degradation of carbofuran when 3-Phenoxy-1-propanol is identified as an intermediate?
A: The presence of 3-Phenoxy-1-propanol as an intermediate in the solar photocatalytic degradation of carbofuran suggests that hydrolysis and hydroxylation are key mechanisms in this process. [] Along with 3-Phenoxy-1-propanol, other identified intermediates include carbofuran phenol, 3-hydroxy carbofuran phenol, and substituted alcohols like 2-ethyl 1-hexanol and 2-butoxyl ethanol. [] This indicates a stepwise degradation pathway where carbofuran is broken down into smaller molecules through the addition of water molecules and hydroxyl groups.
Q3: How does the gas-phase pyrolysis of 3-Phenoxy-1-propanol differ from its 3-phenylsulfanyl-1-propanol counterpart?
A: While both 3-Phenoxy-1-propanol and 3-phenylsulfanyl-1-propanol undergo gas-phase pyrolysis via a first-order elimination reaction, they yield different primary products. [] 3-Phenoxy-1-propanol pyrolysis predominantly produces phenol, whereas 3-phenylsulfanyl-1-propanol yields thiophenol. [] This difference highlights the influence of the heteroatom (oxygen in 3-Phenoxy-1-propanol, sulfur in 3-phenylsulfanyl-1-propanol) on the bond cleavage pathway during pyrolysis.
Q4: What is the role of 3-Phenoxy-1-propanol in understanding the volatile profiles of plants under stress?
A: Research has shown that 3-Phenoxy-1-propanol is a volatile organic compound that can be induced in soybean plants infested with the soybean aphid (Aphis glycines). [] This suggests that the compound could be part of a complex signaling pathway activated in response to aphid infestation. Studying the emission of 3-Phenoxy-1-propanol, along with other volatile compounds, might offer insights into plant-insect interactions and potentially contribute to developing new pest control strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)





![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)



